molecular formula C19H30N6O2 B5963571 4-isobutyl-3-{2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethyl}-2-piperazinone

4-isobutyl-3-{2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethyl}-2-piperazinone

Numéro de catalogue B5963571
Poids moléculaire: 374.5 g/mol
Clé InChI: UEDOFJLZGONQFU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-isobutyl-3-{2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethyl}-2-piperazinone, also known as IDRA-21, is a nootropic drug that belongs to the ampakine family. It was first synthesized in the 1990s by a team of researchers at the University of California, Irvine. IDRA-21 is known for its ability to enhance cognitive function, memory, and learning in animal models.

Mécanisme D'action

4-isobutyl-3-{2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethyl}-2-piperazinone works by modulating the activity of AMPA receptors in the brain. AMPA receptors are a type of glutamate receptor that is involved in synaptic plasticity, which is the ability of the brain to change and adapt in response to new experiences. 4-isobutyl-3-{2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethyl}-2-piperazinone enhances the activity of AMPA receptors, which leads to an increase in the strength of synaptic connections and improved cognitive function.
Biochemical and Physiological Effects:
4-isobutyl-3-{2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethyl}-2-piperazinone has been shown to have a number of biochemical and physiological effects. In animal studies, 4-isobutyl-3-{2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethyl}-2-piperazinone has been shown to increase the release of acetylcholine, a neurotransmitter that is involved in learning and memory. 4-isobutyl-3-{2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethyl}-2-piperazinone has also been shown to increase the density of AMPA receptors in the brain, which can improve synaptic plasticity. In addition, 4-isobutyl-3-{2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethyl}-2-piperazinone has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Avantages Et Limitations Des Expériences En Laboratoire

4-isobutyl-3-{2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethyl}-2-piperazinone has a number of advantages for use in lab experiments. It is a highly potent and selective AMPA receptor modulator, which makes it a useful tool for studying the role of AMPA receptors in synaptic plasticity and cognitive function. However, 4-isobutyl-3-{2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethyl}-2-piperazinone has a relatively short half-life, which can make it difficult to use in long-term experiments. In addition, 4-isobutyl-3-{2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethyl}-2-piperazinone has not been extensively studied in humans, so its safety and efficacy in humans is not well-understood.

Orientations Futures

There are a number of future directions for research on 4-isobutyl-3-{2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethyl}-2-piperazinone. One area of interest is the potential use of 4-isobutyl-3-{2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethyl}-2-piperazinone as a treatment for cognitive disorders such as Alzheimer's disease. Another area of interest is the development of more potent and selective AMPA receptor modulators that could be used to further understand the role of AMPA receptors in synaptic plasticity and cognitive function. Overall, 4-isobutyl-3-{2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethyl}-2-piperazinone has the potential to be a valuable tool for studying the brain and developing new treatments for cognitive disorders.

Méthodes De Synthèse

The synthesis of 4-isobutyl-3-{2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethyl}-2-piperazinone involves a series of chemical reactions that begin with the condensation of 4-isobutyl-2,3-dihydrofuran-5-carboxylic acid with 2-amino-5-methylpyrimidine. The resulting compound is then reacted with 1,4-diazepane-2,5-dione to form the final product, 4-isobutyl-3-{2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethyl}-2-piperazinone. The synthesis of 4-isobutyl-3-{2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethyl}-2-piperazinone is a complex process that requires a high level of expertise and specialized equipment.

Applications De Recherche Scientifique

4-isobutyl-3-{2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethyl}-2-piperazinone has been extensively studied for its potential as a cognitive enhancer. Animal studies have shown that 4-isobutyl-3-{2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethyl}-2-piperazinone can improve memory and learning in rats and mice. In addition, 4-isobutyl-3-{2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethyl}-2-piperazinone has been shown to enhance long-term potentiation (LTP), a process that is believed to be involved in the formation of memory. 4-isobutyl-3-{2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethyl}-2-piperazinone has also been studied for its potential as a treatment for Alzheimer's disease and other cognitive disorders.

Propriétés

IUPAC Name

4-(2-methylpropyl)-3-[2-oxo-2-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)ethyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N6O2/c1-15(2)14-25-10-7-20-18(27)16(25)13-17(26)23-8-4-9-24(12-11-23)19-21-5-3-6-22-19/h3,5-6,15-16H,4,7-14H2,1-2H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDOFJLZGONQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCNC(=O)C1CC(=O)N2CCCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.